molecular formula C14H19BFNO2 B12095642 Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 2223051-97-4

Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B12095642
CAS No.: 2223051-97-4
M. Wt: 263.12 g/mol
InChI Key: GRWCATYLHBOYDU-UHFFFAOYSA-N
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Description

Pyridine derivatives bearing boronate ester groups are critical intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl systems . The compound 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized boronate ester with a unique substitution pattern:

  • Fluorine at position 2: Modifies electronic properties (electron-withdrawing effect) and enhances metabolic stability in pharmaceutical applications.
  • Dioxaborolan-2-yl at position 3: Serves as a handle for cross-coupling reactions.

Computational tools like OLEX2 and SHELXL are commonly employed for structural validation in crystallographic studies of such compounds .

Properties

CAS No.

2223051-97-4

Molecular Formula

C14H19BFNO2

Molecular Weight

263.12 g/mol

IUPAC Name

5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(9-5-6-9)8-17-12(11)16/h7-9H,5-6H2,1-4H3

InChI Key

GRWCATYLHBOYDU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the reaction of 2-fluoropyridine with pinacol borane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:
Pyridine derivatives are extensively studied for their pharmacological properties. The specific compound under discussion has been investigated for its potential as a therapeutic agent. Research indicates that pyridine derivatives can act on various biological targets, including enzymes and receptors involved in critical pathways such as nitric oxide signaling and smooth muscle relaxation .

Case Study:
A study explored the effects of related pyridine compounds on smooth muscle tone and soluble guanylyl cyclase activity. The findings demonstrated that these compounds could induce significant relaxation in smooth muscle tissues, suggesting their potential use in treating conditions related to vascular dysfunction .

Material Science

Synthesis of Functional Materials:
The unique boron-containing moiety in the compound allows it to participate in the formation of advanced materials. Pyridine-based compounds are often utilized in the synthesis of polymers and nanomaterials due to their ability to coordinate with metals and form stable complexes. This property is particularly useful in catalysis and organic electronics .

Table 1: Comparison of Pyridine Derivatives in Material Science

Compound NameApplication AreaKey Properties
Pyridine AOrganic ElectronicsHigh electron mobility
Pyridine BCatalysisMetal coordination capability
Pyridine CPolymer SynthesisThermal stability
Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Advanced Functional MaterialsEnhanced reactivity due to dioxaborolane

Agricultural Chemistry

Pesticide Development:
Pyridine derivatives are also explored for their potential as agrochemicals. The incorporation of fluorine and boron into pyridine structures can enhance their bioactivity against pests while reducing toxicity to non-target organisms. This makes them suitable candidates for developing new pesticides with improved efficacy and safety profiles .

Case Study:
Research has shown that certain pyridine-based compounds exhibit significant insecticidal properties against common agricultural pests. The structural modifications involving fluorine atoms have been linked to increased potency and selectivity .

Analytical Chemistry

Detection Methods:
The unique chemical properties of pyridine derivatives allow them to be used as reagents in analytical chemistry. They can participate in various reactions that facilitate the detection of other compounds through spectroscopic methods such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic carbon .

Comparison with Similar Compounds

Electronic Effects

  • Fluorine vs. Chlorine : The target compound’s 2-fluoro group (electron-withdrawing) may accelerate cross-coupling compared to 2-chloro analogs (e.g., CAS 408492-27-3) due to increased electrophilicity at the boron center .

Steric Effects

  • Cyclopropyl vs. Methyl : The 5-cyclopropyl group in the target compound introduces greater steric hindrance than methyl-substituted analogs (e.g., 3-boronate pyridine, CAS 329214-79-1), which may slow coupling kinetics but improve regioselectivity .

Reactivity in Suzuki-Miyaura Coupling

  • Boronates at Position 3 : The target compound’s boronate group at position 3 aligns with analogs like 3-Fluoro-5-boronate pyridine (MW 223.05), which are proven to couple efficiently with aryl halides under Pd catalysis .
  • Halogen-Boronate Combinations : 2-Chloro-5-boronate pyridine (CAS 408492-27-3) enables sequential functionalization, whereas the target compound’s fluorine limits further substitution at position 2 .

Physical Properties and Stability

  • Storage Conditions : Simple boronate pyridines (e.g., CAS 329214-79-1) require cold storage (0–6°C) to prevent decomposition, while fluorinated or bulky derivatives (e.g., target compound) may exhibit improved shelf stability .
  • Hazards : Most analogs (e.g., 3-Fluoro-5-boronate pyridine) are classified as irritants (WGK Germany: 3), necessitating standard safety protocols .

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its unique structural features that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula: C₁₃H₁₄B F N O₂
  • Molecular Weight: 239.07 g/mol

The presence of a cyclopropyl group and a fluorine atom at specific positions on the pyridine ring can influence its reactivity and biological interactions.

The biological activity of this pyridine derivative is primarily attributed to its ability to interact with various molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to target proteins. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which can modulate enzyme activities or receptor interactions.

Anticancer Properties

Recent studies have indicated that pyridine derivatives exhibit anticancer activity through various mechanisms:

  • Inhibition of Kinases: The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it targets GSK-3β and IKK-β pathways, which are crucial for cell survival and apoptosis regulation .
  • Cell Cycle Arrest: In vitro experiments demonstrated that the compound induces cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs), leading to increased apoptosis rates .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyridine derivatives. The compound exhibits protective effects against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .

Study 1: Antitumor Activity

A study evaluated the efficacy of the compound in various cancer models. It demonstrated significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to the downregulation of BCL6, a transcriptional repressor associated with tumorigenesis .

Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with the pyridine derivative resulted in improved neuronal survival and function. The study reported enhanced levels of glutathione peroxidase and catalase in treated neurons compared to controls .

Table 1: Structure-Activity Relationship (SAR) Data

CompoundTargetIC50 (µM)Mechanism
Pyridine DerivativeGSK-3β0.5Inhibition
Pyridine DerivativeIKK-β0.8Inhibition
Control CompoundGSK-3β10No Effect

Table 2: Biological Activity Summary

Activity TypeObservations
AnticancerSignificant tumor reduction
NeuroprotectiveReduced oxidative stress effects
Enzyme ModulationUpregulation of antioxidant enzymes

Q & A

Q. What are the primary synthetic routes for preparing this compound, and what methodological considerations are critical for achieving high yields?

The synthesis of pyridine derivatives containing boronate esters typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction. Key steps include:

  • Borylation : Introducing the dioxaborolane moiety via palladium-catalyzed coupling with pinacolborane or bis(pinacolato)diboron .
  • Substituent Introduction : The cyclopropyl and fluorine groups are likely introduced via halogenation (e.g., electrophilic fluorination) followed by cyclopropanation using transition-metal catalysts.
  • Optimized Conditions : Use anhydrous solvents (e.g., THF, DMF), inert atmosphere, and temperatures between 60–100°C to prevent boronate ester hydrolysis .

Q. Example Synthesis Protocol

StepReagents/ConditionsYield (%)Reference
BorylationPd(dppf)Cl₂, bis(pinacolato)diboron, THF, 80°C75–85
FluorinationSelectfluor®, CH₃CN, RT60–70

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • X-ray Crystallography : Resolve the 3D structure using software like SHELXL or OLEX2. The dioxaborolane group often exhibits planar geometry, confirmed by bond angles (B–O ≈ 120°) .
  • NMR Spectroscopy : Key signals include:
    • ¹⁹F NMR : δ ≈ -110 to -120 ppm (fluoro substituent) .
    • ¹¹B NMR : δ ≈ 30–35 ppm (boronate ester) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected ~325–330 g/mol) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

The cyclopropyl group introduces steric hindrance and electronic effects:

  • Steric Effects : May slow transmetallation steps in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
  • Electronic Effects : Electron-withdrawing fluorine and cyclopropyl groups reduce electron density on the pyridine ring, potentially stabilizing intermediates.
  • Case Study : In analogous compounds, cyclopropyl-substituted pyridines show 10–20% lower yields compared to methyl analogs due to steric constraints .

Q. How can crystallographic data resolve contradictions in reaction mechanisms involving this compound?

  • Disorder Modeling : Use SHELXL to refine disordered boronate ester groups, which may adopt multiple conformations .
  • Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths (e.g., B–C bond ≈ 1.56 Å) to validate mechanistic intermediates .

Q. Example Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor<0.05
B–O Bond Length1.36–1.38 Å

Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this compound?

  • Ligand Screening : Test ligands like XPhos or RuPhos to enhance catalyst turnover .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/dioxane to reduce side reactions .
  • Base Selection : Use Cs₂CO₃ instead of K₃PO₄ for better solubility .

Q. Yield Optimization Table

ConditionYield Improvement
XPhos ligand+15%
Toluene solvent+10%

Q. How does the fluorine substituent affect the compound’s stability under varying pH conditions?

  • Acidic Conditions : The fluorine atom increases susceptibility to hydrolysis at pH < 4, degrading the boronate ester .
  • Basic Conditions : Stable at pH 7–9, but prolonged exposure to NaOH (pH > 10) leads to deboronation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

  • Validation Steps :
    • Re-optimize DFT parameters (e.g., solvation models) to match experimental conditions.
    • Re-examine NMR assignments (e.g., ¹³C shifts for cyclopropyl carbons) to confirm structural accuracy .
  • Case Example : A predicted activation energy of 25 kcal/mol for Suzuki coupling may deviate by ±5 kcal/mol due to solvent effects not modeled .

Q. What are the limitations of using this compound in late-stage functionalization of pharmaceuticals?

  • Steric Hindrance : Bulky substituents limit coupling with sterically hindered aryl halides.
  • Boronate Stability : Sensitivity to protic solvents restricts use in aqueous-phase reactions .

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